Chrysin 6-C-glucoside 8-C-arabinoside

Descripción

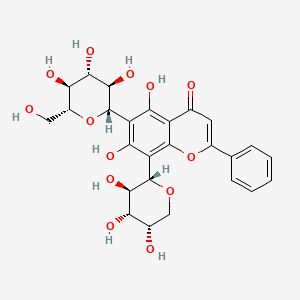

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGUTOTMNVHSX-VYUBKLCTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chrysin 6-C-glucoside 8-C-arabinoside: A Technical Guide to its Natural Sources, Bioactivities, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Chrysin 6-C-glucoside 8-C-arabinoside, a flavone C-glycoside with significant therapeutic potential. The document details its primary natural sources, methodologies for its extraction and analysis, and its known biological activities, with a focus on its roles as an α-glucosidase inhibitor and a modulator of the CGRP/TRPV1 signaling pathway. This guide is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound has been identified in a select number of medicinal plants, with the most significant sources being:

-

Scutellaria baicalensis Georgi (Baikal Skullcap): The roots of this plant, a fundamental herb in traditional Chinese medicine, are a primary source of this compound.[1][2][3] While the presence of this compound has been confirmed through advanced analytical techniques such as UPLC-Q-TOF-MS/MS, quantitative data on its specific concentration remains limited in publicly available literature.[1] Research has predominantly focused on the quantification of more abundant flavonoids like baicalin and wogonin in S. baicalensis extracts.[4]

The compound has also been reported in the traditional Chinese medicine formulation, Banxia Xiexin .

Quantitative Data Summary

A thorough review of existing scientific literature did not yield specific quantitative data for the concentration of this compound in its primary natural sources. The table below reflects this current data gap.

| Natural Source | Plant Part | Compound Concentration | Method of Analysis | Reference |

| Scutellaria baicalensis | Root | Data not available | UPLC-Q-TOF-MS/MS (Qualitative) | [1] |

| Rheum palmatum | Data not available | Data not available | Not specified |

Biological Activities and Signaling Pathways

This compound has demonstrated noteworthy biological activities, positioning it as a compound of interest for therapeutic development.

α-Glucosidase Inhibition

This compound is a known inhibitor of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action makes it a potential candidate for the management of type 2 diabetes.

CGRP/TRPV1 Signaling Pathway Inhibition

This compound has been identified as an inhibitor of Calcitonin Gene-Related Peptide (CGRP) release and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This pathway is critically involved in the pathophysiology of migraine.

Signaling Pathway Overview:

The activation of TRPV1 channels on trigeminal sensory neurons by various stimuli leads to an influx of calcium ions. This influx triggers the release of the neuropeptide CGRP. CGRP, a potent vasodilator, plays a crucial role in nociceptive transmission and the generation of migraine pain. By inhibiting TRPV1 activation and subsequent CGRP release, this compound may offer a therapeutic strategy for migraine relief.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of Flavonoids from Scutellaria baicalensis

The following is a general protocol for the extraction and isolation of flavonoids, which can be adapted for the specific targeting of C-glycosides like this compound.

Extraction:

-

Sample Preparation: Air-dried and powdered roots of Scutellaria baicalensis are used as the starting material.

-

Solvent Extraction: The powdered root material is extracted with methanol (e.g., 3 x 18 L for 3 kg of material) at room temperature. The extracts are then combined and evaporated in vacuo to yield a crude methanol extract.

Isolation (Example using Column Chromatography):

-

Initial Fractionation: The crude methanol extract is subjected to column chromatography on a suitable stationary phase (e.g., silica gel or Sephadex LH-20).

-

Gradient Elution: A gradient of solvents with increasing polarity is used to elute the compounds. For example, a gradient of petroleum ether/ethyl acetate can be employed.

-

Further Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until pure compounds are obtained.

-

Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from established methods for assessing α-glucosidase inhibition.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate (e.g., 3.0 mM)

-

Phosphate buffer (e.g., 20 mM, pH 6.9)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Acarbose as a positive control.

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction.

-

96-well microplate and a microplate reader.

Procedure:

-

Pre-incubation: In a 96-well plate, add 50 µL of the test compound solution at different concentrations to respective wells. Add 100 µL of the α-glucosidase solution to each well and pre-incubate the mixture for 10 minutes at 25°C.

-

Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate for 10 minutes at 25°C.

-

Reaction Termination: Stop the reaction by adding a defined volume of Na₂CO₃ solution (e.g., 500 µL).

-

Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (with all reagents except the test compound) and Abs_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the inhibitor that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentrations.

CGRP Release Assay from Trigeminal Ganglion Neurons

This protocol describes a method to measure CGRP release from cultured trigeminal ganglion neurons.

Materials:

-

Primary cultures of trigeminal ganglion neurons.

-

HEPES-buffered saline (HBS): 25 mM HEPES, 140 mM NaCl, 3.5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, 3.3 mM D-glucose, and 0.1% bovine serum albumin (pH 7.4).

-

Stimulating agent (e.g., 60 mM KCl or capsaicin).

-

Test compound (this compound).

-

CGRP enzyme immunoassay (EIA) kit.

Procedure:

-

Cell Culture: Culture trigeminal ganglion neurons in appropriate multi-well plates.

-

Pre-treatment: Wash the cells three times with HBS. Pre-incubate the cells with the test compound at various concentrations in HBS for a defined period.

-

Stimulation: To induce CGRP release, replace the pre-treatment solution with HBS containing the stimulating agent (e.g., KCl or capsaicin), with or without the test compound, and incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Quantification of CGRP: Measure the concentration of CGRP in the supernatants using a CGRP EIA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of CGRP released in the presence of the test compound to that released in the stimulated control group to determine the inhibitory effect.

TRPV1 Activation Assay using Calcium Imaging

This assay measures the activation of TRPV1 channels by monitoring changes in intracellular calcium concentration.

Materials:

-

HEK-293 cells stably expressing human TRPV1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

TRPV1 agonist (e.g., capsaicin) as a positive control.

-

Test compound (this compound).

-

A fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.

Procedure:

-

Cell Plating: Plate the TRPV1-expressing HEK-293 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark for a specified time (e.g., 1 hour) at 37°C.

-

Cell Washing: Wash the cells with the assay buffer to remove excess dye.

-

Compound Addition: Add the test compound at various concentrations to the wells and incubate for a short period.

-

Stimulation and Measurement: Place the plate in the fluorescence reader. Record the baseline fluorescence. Add the TRPV1 agonist (e.g., capsaicin) to the wells to stimulate the channels. Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium and, therefore, the activation of TRPV1 channels. The inhibitory effect of the test compound is determined by comparing the fluorescence response in the presence of the compound to the response with the agonist alone.

Conclusion

This compound is a promising natural compound with well-defined biological activities relevant to the management of type 2 diabetes and migraine. While its presence in Scutellaria baicalensis and Rheum palmatum is established, further research is required to quantify its abundance in these and other potential natural sources. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other related flavonoid C-glycosides, facilitating future research into their therapeutic potential.

References

- 1. Chemical Compositions of Scutellaria baicalensis Georgi. (Huangqin) Extracts and Their Effects on ACE2 Binding of SARS-CoV-2 Spike Protein, ACE2 Activity, and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chrysin 6-C-arabinoside 8-C-glucoside | C26H28O13 | CID 21722008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

An In-Depth Technical Guide on Chrysin 6-C-glucoside 8-C-arabinoside: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysin 6-C-glucoside 8-C-arabinoside is a flavone di-C-glycoside, a class of natural products noted for their diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a focus on its potential as a therapeutic agent. This document summarizes the available quantitative data, outlines experimental methodologies for its characterization and bioactivity assessment, and visualizes potential signaling pathways and experimental workflows.

Chemical Identity and Structure

This compound is a flavonoid isolated from the roots of Scutellaria baicalensis Georgi.[1] Its structure is characterized by a chrysin backbone (5,7-dihydroxyflavone) with a C-glucosyl moiety at position 6 and a C-arabinosyl moiety at position 8. The direct carbon-carbon bond between the sugar and the aglycone makes it more resistant to enzymatic hydrolysis compared to O-glycosides.

The chemical structure and identity of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

| Molecular Formula | C₂₆H₂₈O₁₃ |

| Molecular Weight | 548.49 g/mol |

| CAS Number | 185145-34-0 |

| Synonyms | Chrysin-6-C-glucosyl-8-C-arabinoside |

Physicochemical Properties

Detailed physicochemical data for this compound is limited in publicly available literature. The table below summarizes the available information. Further experimental determination of properties such as pKa, melting point, and detailed solubility in a wider range of solvents is required for comprehensive characterization.

| Property | Value | Source |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone. | [1][3] |

| Storage | Store at -20°C for long-term storage. | [4] |

Biological Activities and Potential Therapeutic Applications

This compound has been identified as a potential inhibitor of α-glucosidase and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. These activities suggest its potential therapeutic applications in type 2 diabetes and pain/inflammation management, respectively.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is delayed, resulting in a slower and lower rise in blood glucose levels after meals. Several commercial sources list this compound and its isomer, Chrysin 6-C-arabinoside 8-C-glucoside, as α-glucosidase inhibitors.[3][4][5] However, specific IC₅₀ values for this compound are not yet reported in peer-reviewed literature, highlighting a key area for future research.

TRPV1 Inhibition

The TRPV1 channel is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin. It is a key target in the development of analgesics. This compound is reported to be an inhibitor of the TRPV1 channel.[2] This suggests its potential for development as a pain relief agent. As with its α-glucosidase inhibitory activity, quantitative data such as IC₅₀ values from detailed experimental studies are needed to validate and characterize this activity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, based on standard assays for its reported targets, the following methodologies can be proposed.

Proposed Protocol for α-Glucosidase Inhibition Assay

This protocol is a standard in vitro method to determine the inhibitory activity of a compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the pNPG substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Proposed Protocol for TRPV1 Inhibition Assay (Calcium Imaging)

This protocol describes a cell-based calcium imaging assay to measure the inhibitory effect of the compound on TRPV1 channel activation.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Fluo-4 AM (calcium indicator dye)

-

Capsaicin (TRPV1 agonist)

-

This compound (test compound)

-

Capsazepine (positive control)

-

Cell culture medium and buffers

-

Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

-

Plate the TRPV1-expressing HEK293 cells in a 96-well plate and grow to confluency.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Add the test compound at various concentrations and incubate for a specified period.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a known concentration of capsaicin.

-

Record the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

-

Analyze the data to determine the inhibitory effect of the compound on capsaicin-induced calcium influx and calculate the IC₅₀ value.

Signaling Pathways

While the direct signaling pathways modulated by this compound have not been elucidated, based on its reported targets, we can hypothesize its involvement in the following pathways.

Hypothesized Signaling Pathway for TRPV1 Inhibition

Inhibition of the TRPV1 channel by this compound would block the influx of cations (primarily Ca²⁺ and Na⁺) into nociceptive neurons. This would lead to a decrease in neuronal excitability and a reduction in the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP), ultimately resulting in an analgesic effect.

References

Chrysin 6-C-glucoside 8-C-arabinoside: A Potential α-Glucosidase Inhibitor for Diabetes Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chrysin 6-C-glucoside 8-C-arabinoside, a flavone di-C-glycoside, has been identified as a potential inhibitor of α-glucosidase, an enzyme pivotal in carbohydrate digestion and glucose absorption. This technical guide provides a comprehensive overview of its role as an α-glucosidase inhibitor, consolidating available data, outlining experimental protocols, and visualizing key pathways and workflows. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and diabetes drug development.

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that function by delaying the absorption of carbohydrates from the small intestine. This action helps to reduce the postprandial blood glucose spike, a critical factor in the management of type 2 diabetes mellitus. Natural flavonoids have been a significant area of research for novel α-glucosidase inhibitors due to their potential for high efficacy and favorable safety profiles. This compound, found in medicinal plants such as Scutellaria baicalensis and Leptadenia hastata, is one such compound of interest. While direct studies detailing its inhibitory kinetics are limited, its presence in plant extracts with demonstrated α-glucosidase inhibitory activity suggests its potential contribution to this effect.

Quantitative Data

| Plant Source | Compound Concentration (μg/g of extract) | Reference |

| Leptadenia hastata | 99.82–129.4 | [1][2][3] |

Experimental Protocols

The following is a representative in-vitro protocol for assessing the α-glucosidase inhibitory activity of a compound like this compound. This protocol is a synthesis of commonly employed methods in the field.

Objective: To determine the in-vitro inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

-

Incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare a solution of pNPG in phosphate buffer.

-

Prepare stock solutions of this compound and acarbose in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1%). Prepare serial dilutions to obtain a range of test concentrations.

-

-

Assay in 96-Well Plate:

-

Add a defined volume of the test compound solution (or acarbose/solvent for control) to each well.

-

Add the α-glucosidase solution to each well and incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

-

-

Termination of Reaction and Measurement:

-

Stop the reaction by adding a solution of sodium carbonate to each well. The addition of Na₂CO₃ will stop the enzymatic reaction and induce a color change in the wells where p-nitrophenol has been produced.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control = Absorbance of the control (enzyme + buffer + solvent)

-

Abs_sample = Absorbance of the sample (enzyme + buffer + test compound)

-

-

-

Determination of IC50:

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway

Caption: Mechanism of α-glucosidase inhibition in the small intestine.

Experimental Workflow

Caption: Workflow for in-vitro α-glucosidase inhibition assay.

Conclusion

This compound represents a promising natural compound for further investigation as an α-glucosidase inhibitor. While its presence in bioactive plant extracts is confirmed, dedicated studies are required to elucidate its specific inhibitory activity, mechanism of action, and potential synergistic effects with other compounds. The provided experimental protocol offers a robust framework for such investigations. Further research, including in-vivo studies and toxicological assessments, will be crucial in determining the therapeutic potential of this compound in the management of type 2 diabetes.

References

Potential Therapeutic Applications of Chrysin 6-C-glucoside 8-C-arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysin 6-C-glucoside 8-C-arabinoside, a flavonoid compound found in various medicinal plants, is emerging as a molecule of interest for its potential therapeutic applications. This technical guide synthesizes the current scientific understanding of this compound, focusing on its pharmacological activities, proposed mechanisms of action, and relevant experimental methodologies. The primary therapeutic indication explored in the literature is its potential as an anti-migraine agent, attributed to its inhibitory effects on Calcitonin Gene-Related Peptide (CGRP) release and Transient Receptor Potential Vanilloid 1 (TRPV1) channel activation. While direct quantitative data on the isolated compound's potency remains limited in publicly accessible literature, this guide provides a comprehensive overview of its known biological effects and the experimental frameworks used to investigate them.

Introduction

This compound is a flavone C-glycoside that has been identified in several plant species, including those used in traditional Chinese medicine for the treatment of inflammatory conditions and pain.[1][2] Its chemical structure, characterized by the presence of both a glucoside and an arabinoside moiety attached to the chrysin backbone, likely influences its solubility and bioavailability, and consequently its biological activity.[3] This document provides an in-depth review of the scientific evidence supporting the potential therapeutic uses of this compound, with a focus on its role in migraine pathophysiology.

Potential Therapeutic Uses

The primary therapeutic potential of this compound, as indicated by current research, lies in the management of migraine headaches.[4][5][6][7] This is based on its ability to modulate key pathways involved in the initiation and propagation of migraine pain.

Additionally, as a flavonoid, this compound is associated with antioxidant and anti-inflammatory properties, suggesting broader potential applications in conditions with an underlying inflammatory or oxidative stress component.[1][8] It has been identified as a constituent in traditional remedies used for arthritis and has been explored in the context of its potential antiviral properties.[9]

Mechanism of Action: Anti-Migraine Effects

The anti-migraine effects of this compound are primarily attributed to its dual inhibitory action on two key players in migraine pathophysiology: CGRP and the TRPV1 channel.[4][5][6]

Inhibition of CGRP Release

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a crucial role in vasodilation and the transmission of pain signals within the trigeminal nervous system, a key area implicated in migraine.[10] Elevated levels of CGRP are observed during migraine attacks. This compound has been shown to inhibit the release of CGRP from trigeminal nerve cells.[4][5][11] By reducing the amount of circulating CGRP, the compound can potentially dampen the inflammatory cascade and pain signaling that contribute to migraine headaches.

Inhibition of TRPV1 Channel Activation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel found on sensory neurons that is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin.[12][13] Activation of TRPV1 channels on trigeminal neurons can lead to the release of CGRP and the sensation of pain.[4][11] Research indicates that this compound can inhibit the activation of the TRPV1 channel, thereby preventing the initial trigger for CGRP release and subsequent pain signaling.[4][5]

Quantitative Data

A comprehensive review of the available scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) for the direct inhibitory effect of purified this compound on CGRP release or TRPV1 activation. The primary study identifying these activities did not provide this quantitative information in its abstract or publicly available sections.[4][11]

The table below summarizes the qualitative findings and available quantitative data for extracts containing the compound.

| Biological Target/Activity | Compound/Extract | Effect | Quantitative Data | Source |

| CGRP Release | This compound | Inhibition | Data not available | [4][5][11] |

| TRPV1 Channel Activation | This compound | Inhibition | Data not available | [4][5][11] |

| Antioxidant Activity (DPPH assay) | Methanol extract of Scutellaria salviifolia (containing the compound) | Radical Scavenging | IC50: 40.7 ± 1.15 µg/mL (aerial parts), 40.1 ± 0.81 µg/mL (roots) | [8] |

| SARS-CoV-2 RBD Binding | This compound | Strong Binding Ability (in silico) | Binding Energy: -7.876 kcal/mol | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound, based on established protocols in the field.

In Vitro CGRP Release Assay from Trigeminal Ganglion Neurons

This protocol is designed to measure the ability of a test compound to inhibit capsaicin-induced CGRP release from cultured trigeminal ganglion neurons.

5.1.1. Materials and Reagents:

-

Primary trigeminal ganglion neurons (from rat or mouse)

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine and laminin-coated culture plates

-

Capsaicin solution (1 µM)

-

This compound (various concentrations)

-

Hanks' Balanced Salt Solution (HBSS)

-

CGRP Enzyme Immunoassay (EIA) kit

5.1.2. Protocol:

-

Isolate trigeminal ganglia from neonatal rats or mice and dissociate into single neurons using enzymatic digestion (e.g., collagenase/dispase).

-

Plate the neurons on poly-D-lysine/laminin-coated plates and culture for 5-7 days.

-

On the day of the experiment, wash the cells twice with HBSS.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate the cells with 1 µM capsaicin (in the presence of the test compound or vehicle) for 10 minutes at 37°C to induce CGRP release.

-

Collect the supernatant from each well.

-

Measure the concentration of CGRP in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of CGRP release for each concentration of the test compound compared to the vehicle control.

In Vitro TRPV1 Activation Assay using Calcium Imaging

This protocol measures the ability of a test compound to inhibit capsaicin-induced calcium influx in dorsal root ganglion (DRG) neurons, which is an indicator of TRPV1 channel activation.

5.2.1. Materials and Reagents:

-

Primary dorsal root ganglion neurons (from rat or mouse)

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine and laminin-coated glass coverslips

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Capsaicin solution (1 µM)

-

This compound (various concentrations)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope equipped with a ratiometric imaging system

5.2.2. Protocol:

-

Isolate dorsal root ganglia and culture the neurons on coated coverslips for 24-48 hours.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Mount the coverslip onto the stage of the fluorescence microscope and continuously perfuse with HBSS.

-

Establish a baseline fluorescence reading.

-

Apply various concentrations of this compound for a pre-incubation period (e.g., 5-10 minutes).

-

Challenge the cells with 1 µM capsaicin in the presence of the test compound.

-

Record the changes in intracellular calcium concentration by measuring the fluorescence intensity (e.g., the ratio of fluorescence at 340 nm and 380 nm for Fura-2).

-

Quantify the inhibitory effect of the compound by comparing the peak calcium response in the presence and absence of the compound.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action for the anti-migraine effect of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating the anti-migraine properties of a test compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly for the treatment of migraine. Its dual mechanism of action, involving the inhibition of CGRP release and TRPV1 channel activation, targets key pathways in migraine pathophysiology. While the qualitative evidence for these effects is established, further research is required to determine the precise potency and efficacy of the purified compound through rigorous quantitative in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for conducting such investigations. The continued exploration of this and similar natural products holds potential for the discovery of new and effective treatments for debilitating neurological disorders.

References

- 1. Comprehensive profiling of the chemical constituents in Dayuanyin decoction using UPLC-QTOF-MS combined with molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]

- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 6. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Three-Dimensional Quantitative Structure-Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Wenfei Buqi Tongluo Formula Against Bleomycin-Induced Pulmonary Fibrosis by Inhibiting TGF-β/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Chrysin 6-C-glucoside 8-C-arabinoside: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of Chrysin 6-C-glucoside 8-C-arabinoside, a flavone di-C-glycoside with significant potential in pharmacological research. This document details the experimental protocols for its extraction and purification from natural sources, presents key quantitative data, and outlines its structural elucidation through spectroscopic methods.

Introduction

This compound is a flavonoid compound that has been identified in medicinal plants, notably from the roots of Scutellaria baicalensis Georgi (Baikal skullcap) and Rheum palmatum L.[1] As a di-C-glycosylflavone, it is characterized by the direct C-C bond between the sugar moieties and the flavonoid aglycone, chrysin. This structural feature confers greater stability compared to O-glycosides. Preliminary studies have suggested its potential as an α-glucosidase inhibitor, indicating its relevance for research in type 2 diabetes, and as an inhibitor of Calcitonin Gene-Related Peptide (CGRP) release and Transient Receptor Potential Vanilloid 1 (TRPV1) channel activation, pointing to applications in anti-migraine research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₁₃ | PubChem |

| Molecular Weight | 548.49 g/mol | PubChem |

| Appearance | Off-white to light yellow solid | MedchemExpress |

| CAS Number | 185145-34-0 | PubChem |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources, primarily Scutellaria baicalensis, involves a multi-step process combining extraction and chromatographic techniques. While a definitive, universally optimized protocol is not available, the following represents a comprehensive methodology based on established techniques for the separation of flavonoid C-glycosides.

Extraction from Scutellaria baicalensis

A generalized workflow for the extraction of flavonoids from Scutellaria baicalensis is depicted below.

Protocol:

-

Plant Material Preparation: Dried roots of Scutellaria baicalensis are pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically with an aqueous ethanol solution (e.g., 70% ethanol), using methods such as reflux or maceration. This step is repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

-

Liquid-Liquid Partitioning: The dried crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The highly polar flavonoid glycosides, including this compound, will preferentially remain in the aqueous phase, while less polar compounds such as flavonoid aglycones are removed into the organic phase.

Chromatographic Purification

The aqueous phase, enriched with C-glycosylflavonoids, is subjected to a series of chromatographic steps for the isolation of the target compound.

Protocol:

-

Macroporous Resin Chromatography: The aqueous extract is first passed through a macroporous resin column (e.g., HPD-100). The column is washed with water to remove sugars and other highly polar impurities. The flavonoids are then eluted with a stepwise or gradient of ethanol in water. Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).

-

High-Speed Counter-Current Chromatography (HSCCC): Fractions enriched with the target compound are pooled and subjected to HSCCC. This technique is particularly effective for separating compounds with similar polarities. A suitable two-phase solvent system (e.g., n-butanol-methanol-water) is selected to achieve optimal separation.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final polishing and to obtain high purity, fractions from HSCCC containing this compound can be further purified by preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Structural Characterization

The unambiguous identification of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the characterization of flavonoid glycosides.

Expected Fragmentation Pattern:

In negative ion mode, this compound is expected to show a prominent pseudo-molecular ion [M-H]⁻. The characteristic fragmentation of C-glycosides involves cross-ring cleavages of the sugar moieties. Key expected fragment ions include:

-

[M-H-60]⁻: Loss of a C₂H₄O₂ fragment from a sugar moiety.

-

[M-H-90]⁻: Loss of a C₃H₆O₃ fragment from a sugar moiety.

-

[M-H-120]⁻: Loss of a C₄H₈O₄ fragment from a sugar moiety.

The relative abundance of these fragment ions can help in distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Reference NMR Data for Chrysin-8-C-glucoside

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | - |

| 3 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 1' | - | - |

| 2', 6' | - | - |

| 3', 5' | - | - |

| 4' | - | - |

| 1'' | 4.69 (d, J=9.8 Hz) | 73.3 |

| 2'' | - | - |

| 3'' | - | - |

| 4'' | - | - |

| 5'' | - | - |

| 6'' | - | - |

| Note: This data is for a related compound and should be used for reference purposes only. |

Quantitative Data

The yield and purity of this compound from natural sources can vary significantly depending on the plant material, extraction method, and purification strategy. A representative summary of expected quantitative outcomes is provided in Table 3.

Table 3: Representative Quantitative Data for Isolation

| Purification Step | Starting Material | Yield | Purity (by HPLC) |

| Crude Extraction | 1 kg dried roots of S. baicalensis | 100-150 g | < 5% |

| Macroporous Resin Chromatography | 100 g crude extract | 10-15 g flavonoid-rich fraction | 20-30% |

| HSCCC | 10 g flavonoid-rich fraction | 100-200 mg of target-containing fraction | 70-80% |

| Preparative HPLC | 100 mg HSCCC fraction | 20-30 mg | > 95% |

| Note: These are estimated values and actual results may vary. |

Biological Activity and Signaling Pathways

This compound has been investigated for its potential biological activities. The primary reported activities are:

-

α-Glucosidase Inhibition: This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. This suggests a potential therapeutic application in the management of type 2 diabetes by slowing down the absorption of glucose.

-

Anti-migraine Potential: Research indicates that it can inhibit the release of CGRP and the activation of the TRPV1 channel. Both CGRP and TRPV1 are key players in the pathophysiology of migraine headaches.

The diagram below illustrates the proposed mechanism of action in the context of migraine.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies for its discovery and isolation, from initial extraction to high-purity purification and structural elucidation. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the pharmacological potential of this and other related flavonoid C-glycosides. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its therapeutic efficacy in preclinical and clinical studies.

References

Chrysin 6-C-glucoside 8-C-arabinoside: A Technical Review of Its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin 6-C-glucoside 8-C-arabinoside is a flavonoid C-glycoside, a class of natural products known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on this compound and its isomer, Chrysin 6-C-arabinoside 8-C-glucoside. This document summarizes their potential therapeutic applications, presents available data in a structured format, and outlines potential mechanisms of action and experimental approaches based on related compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C26H28O13 | [1] |

| Molecular Weight | 548.49 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| CAS Number | 185145-34-0 | [1][2] |

Biological Activities and Potential Therapeutic Uses

Anti-Migraine Potential of this compound

This compound has been identified as a potential candidate for anti-migraine research due to its ability to inhibit the release of Calcitonin Gene-Related Peptide (CGRP) and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] CGRP is a key neuropeptide in the pathophysiology of migraine, and its antagonists have been successful in migraine treatment. TRPV1 is a receptor involved in pain signaling.

Potential Anti-Diabetic Activity of Chrysin 6-C-arabinoside 8-C-glucoside

The isomer, Chrysin 6-C-arabinoside 8-C-glucoside, is reported to be an α-glucosidase inhibitor.[3][7][8] α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels. As with its isomer, specific quantitative data on the α-glucosidase inhibitory activity of the pure compound from primary scientific literature is currently lacking.

Signaling Pathways

Based on the reported biological activities, the following signaling pathways are likely modulated by this compound and its isomer.

Caption: Proposed mechanism of anti-migraine action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-migraine effect of wine-processed Radix scutellariae: Pharmacodynamic verification in nitroglycerin-induced rats and correlation study between compounds dissolution and the fractal dimension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Effectiveness of Scutellaria baicalensis on Migraine: Implications from Clinical Use and Experimental Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effectiveness of Scutellaria baicalensis on Migraine: Implications from Clinical Use and Experimental Proof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chrysin 6-C-arabinoside 8-C-glucoside | TargetMol [targetmol.com]

- 8. Chrysin 6-C-arabinoside 8-C-glucoside | CAS:185145-33-9 | Manufacturer ChemFaces [chemfaces.com]

Methodological & Application

Application Notes: HPLC Analysis of Chrysin 6-C-glucoside 8-C-arabinoside (Isoschaftoside)

Introduction

Chrysin 6-C-glucoside 8-C-arabinoside, also known as isoschaftoside, is a C-glycosylflavone found in various medicinal plants, most notably in species of the Passiflora (passionflower) genus.[1][2][3][4] As a significant bioactive constituent, its accurate quantification is crucial for the quality control of herbal raw materials, extracts, and finished phytopharmaceutical products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the separation and quantification of isoschaftoside and other related flavonoids.[1][2][3] This document provides a detailed protocol for the quantitative analysis of isoschaftoside using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method employs RP-HPLC to separate isoschaftoside from other components in a sample matrix. The separation is achieved on a C18 stationary phase using a gradient elution of an acidified aqueous mobile phase and an organic solvent.[3] A Diode Array Detector (DAD) or UV detector is used for detection at a wavelength where the analyte exhibits maximum absorbance, ensuring sensitivity and specificity. Quantification is performed using an external standard method by comparing the peak area of the analyte in the sample to that of a certified reference standard.[5][6]

Experimental Protocols

Materials and Reagents

-

Reference Standard: Isoschaftoside (this compound), Purity ≥98%

-

Solvents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid or Acetic Acid (Analytical Grade)

-

Deionized Water (18.2 MΩ·cm)

-

-

Sample Matrix: Dried plant material (e.g., Passiflora incarnata leaves), plant extracts, or formulated products.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector is required. The following conditions are based on established methods for flavonoid analysis.[1][3]

| Parameter | Recommended Conditions |

| HPLC Column | Reversed-phase C18 (e.g., Phenomenex Hypersil ODS, 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.3% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | Example: Start with 5-15% B, ramp to 50-70% B over 40-55 minutes, hold, re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 37°C |

| Detection Wavelength | 280 nm for general flavonoid profiling or 340-360 nm for higher specificity |

| Injection Volume | 10 - 20 µL |

| Total Run Time | Approximately 60-65 minutes, including re-equilibration |

Preparation of Solutions

a) Standard Stock Solution (e.g., 100 µg/mL)

-

Accurately weigh approximately 5 mg of the isoschaftoside reference standard.

-

Dissolve the standard in a 50 mL volumetric flask using methanol or a methanol-water mixture (e.g., 80% methanol).

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Bring the flask to volume with the same solvent and mix thoroughly. Store this stock solution refrigerated (2-8°C) and protected from light.

b) Calibration Standards

-

Prepare a series of working calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by performing serial dilutions of the stock solution with the mobile phase or the initial mobile phase composition.[7]

-

These solutions should be prepared fresh daily.

c) Sample Preparation (Example: Dried Plant Material)

-

Grind the dried plant material to a fine powder.

-

Accurately weigh about 1.0 g of the powdered sample into a suitable extraction vessel.

-

Add 20 mL of 80% methanol (v/v) as the extraction solvent.

-

Perform ultrasonic extraction for 40-60 minutes at room temperature.[6]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

Method Validation Parameters (Typical Expected Values)

Method validation is a critical step to ensure the reliability of the results.[8] Key parameters to evaluate include:

| Validation Parameter | Typical Specification |

| Linearity | Correlation coefficient (R²) > 0.999 over the concentration range[7] |

| Precision (RSD%) | Intraday and Interday RSD < 2%[7] |

| Accuracy (Recovery %) | 97 - 103%[7] |

| Limit of Detection (LOD) | Calculated as 3.3 × (Standard Deviation of Response / Slope of Calibration Curve)[5] |

| Limit of Quantification (LOQ) | Calculated as 10 × (Standard Deviation of Response / Slope of Calibration Curve)[5] |

Data Analysis and Quantification

-

System Suitability: Before starting the analysis, inject a mid-range standard solution multiple times (n=5) to check for system suitability parameters like peak area reproducibility (RSD < 2%), theoretical plates, and tailing factor.

-

Calibration Curve: Inject the prepared calibration standards in triplicate. Construct a calibration curve by plotting the average peak area against the concentration of isoschaftoside.

-

Sample Analysis: Inject the prepared sample solutions.

-

Quantification: Identify the isoschaftoside peak in the sample chromatogram by comparing its retention time with that of the reference standard.[5] Calculate the concentration of isoschaftoside in the sample using the linear regression equation derived from the calibration curve.

Visual Workflow

Caption: HPLC analysis workflow for this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacognosy and chemotypes of passionflower (Passiflora incarnata L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Qualitative and Quantitative Analysis of Five Bioactive Flavonoids in Salix bordensis Turcz. by HPLC-DAD and HPLC-ESI-MS [scirp.org]

- 7. scispace.com [scispace.com]

- 8. iosrphr.org [iosrphr.org]

Application Note: Structural Elucidation of Chrysin 6-C-glucoside 8-C-arabinoside using NMR Spectroscopy

Abstract

This application note provides a detailed protocol for the structural elucidation of the flavone di-C-glycoside, Chrysin 6-C-glucoside 8-C-arabinoside, using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, along with its isomer Chrysin 6-C-arabinoside 8-C-glucoside, has been isolated from the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine. The structural determination is achieved through a comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR data. The presented protocols and data tables are intended to guide researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this and structurally related natural products.

Introduction

Chrysin (5,7-dihydroxyflavone) and its glycosidic derivatives are a class of flavonoids that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. C-glycosylflavonoids, where a sugar moiety is attached directly to the aglycone via a C-C bond, are particularly stable compared to their O-glycoside counterparts. The structural characterization of these complex molecules is crucial for understanding their structure-activity relationships. NMR spectroscopy is an unparalleled and powerful tool for the complete structure elucidation of such natural products, providing detailed information about the carbon skeleton and the nature and position of substituents.[1][2][3] This note details the NMR-based structural analysis of this compound.

Data Presentation

The complete assignment of the proton and carbon signals of this compound was achieved through the combined analysis of 1D and 2D NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for this compound

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Chrysin Aglycone | ||

| 2 | 164.5 | - |

| 3 | 105.2 | 6.95, s |

| 4 | 182.8 | - |

| 5 | 160.7 | - |

| 6 | 109.1 | - |

| 7 | 163.4 | - |

| 8 | 108.9 | - |

| 9 | 156.9 | - |

| 10 | 104.8 | - |

| 1' | 131.5 | - |

| 2', 6' | 126.8 | 8.05, m |

| 3', 5' | 129.5 | 7.55, m |

| 4' | 132.1 | 7.55, m |

| 6-C-Glucosyl | ||

| 1'' | 74.2 | 4.75, d (9.8) |

| 2'' | 71.5 | 4.10, t (9.0) |

| 3'' | 79.5 | 3.25, m |

| 4'' | 71.1 | 3.20, m |

| 5'' | 81.9 | 3.28, m |

| 6'' | 62.0 | 3.75, m; 3.55, m |

| 8-C-Arabinosyl | ||

| 1''' | 74.8 | 4.85, d (9.5) |

| 2''' | 69.8 | 3.80, m |

| 3''' | 75.8 | 3.45, m |

| 4''' | 69.0 | 3.40, m |

| 5''' | 66.5 | 3.65, m; 3.35, m |

Note: The specific assignments are based on the analysis of 2D NMR data (COSY, HSQC, HMBC) and comparison with data for structurally related compounds.

Experimental Protocols

Sample Preparation

A pure sample of this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. The use of a high-purity solvent is crucial for avoiding interfering signals.

NMR Data Acquisition

All NMR spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe. The following experiments are essential for the complete structure elucidation:

-

¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a spectral width of 12 ppm, a 30° pulse angle, and a relaxation delay of 2 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A spectral width of 220 ppm is typically sufficient.

-

DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ signals.

-

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin couplings within the molecule, which is crucial for tracing the connectivity within the sugar moieties and the aromatic rings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the assignment of carbon signals based on the already assigned proton signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. These correlations are vital for determining the attachment points of the sugar units to the chrysin aglycone and for confirming the overall carbon skeleton.

Structure Elucidation Workflow

The process of elucidating the structure of this compound from its NMR data follows a logical progression.

Caption: NMR-based structure elucidation workflow.

Signaling Pathway Visualization

While "this compound" is a small molecule and does not have a "signaling pathway" in the biological sense, we can represent the logical flow of information from the different NMR experiments to the final structure as a pathway of evidence.

Caption: Flow of evidence from NMR data to final structure.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unambiguous and efficient method for the complete structural elucidation of complex natural products like this compound. The detailed protocols and tabulated data presented in this application note serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the accurate identification and characterization of these bioactive compounds.

References

Application Notes and Protocols for the Extraction and Purification of Chrysin 6-C-glucoside 8-C-arabinoside

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chrysin 6-C-glucoside 8-C-arabinoside is a flavonoid C-glycoside found in medicinal plants such as Scutellaria baicalensis (Baikal Skullcap) and Rheum palmatum L.[1] This compound has garnered significant interest due to its potential therapeutic properties, including acting as an α-glucosidase inhibitor, which is relevant for the management of type 2 diabetes, and as a calcitonin gene-related peptide (CGRP) release and transient receptor potential vanilloid 1 (TRPV1) channel inhibitor, suggesting its potential in anti-migraine research.[2][3] These application notes provide a comprehensive overview of the extraction, purification, and biological activity assessment of this compound from plant sources.

Data Presentation: Physicochemical Properties and Identification

A summary of the key physicochemical and identification data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₁₃ | [4][5] |

| Molecular Weight | 548.5 g/mol | [4][5] |

| CAS Number | 185145-34-0 (or 185145-33-9) | [6][7] |

| Appearance | Off-white to light yellow solid | |

| Identified Plant Sources | Scutellaria baicalensis Georgi (roots), Rheum palmatum L. | [1] |

Experimental Protocols

Protocol 1: Extraction of Flavonoids from Scutellaria baicalensis Roots

This protocol outlines a general procedure for the extraction of total flavonoids from the roots of Scutellaria baicalensis, which is a known source of this compound.

Materials and Equipment:

-

Dried roots of Scutellaria baicalensis

-

Grinder or mill

-

70% Ethanol

-

Ultrasonic bath

-

Shaker

-

Filter paper or vacuum filtration system

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Preparation of Plant Material: Grind the dried roots of Scutellaria baicalensis into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction using an ultrasonic bath for 60 minutes at room temperature.

-

Alternatively, use a shaker for 24 hours at room temperature.

-

-

Filtration: Separate the extract from the solid plant material by filtration through filter paper or by using a vacuum filtration system.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.

-

Lyophilization: Lyophilize the concentrated aqueous extract to obtain a crude flavonoid powder.

-

Storage: Store the crude extract at -20°C for further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a multi-step column chromatography procedure for the isolation of this compound from the crude flavonoid extract.

Materials and Equipment:

-

Crude flavonoid extract from Scutellaria baicalensis

-

Macroporous resin (e.g., Diaion® HP-20)

-

Silica gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents: Deionized water, ethanol, methanol, acetonitrile, formic acid

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Macroporous Resin Chromatography (Initial Fractionation):

-

Dissolve the crude extract in deionized water.

-

Load the aqueous solution onto a pre-equilibrated Diaion® HP-20 column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the flavonoid-rich fraction with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 70%, 95% ethanol).

-

Monitor the fractions by TLC and pool the fractions containing the target compound.

-

Concentrate the pooled fractions under reduced pressure.

-

-

Silica Gel Column Chromatography (Further Separation):

-

Apply the concentrated flavonoid-rich fraction to a silica gel column.

-

Elute the column with a gradient of methanol in chloroform.

-

Collect fractions and monitor by TLC, visualizing with a UV lamp.

-

Pool the fractions showing the presence of the desired compound.

-

Evaporate the solvent from the pooled fractions.

-

-

Preparative HPLC (Final Purification):

-

Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).

-

Inject the solution into a preparative HPLC system equipped with a C18 column.

-

Elute with a gradient of acetonitrile in water with 0.1% formic acid. The specific gradient should be optimized based on analytical HPLC results.

-

Monitor the elution profile at a suitable wavelength (e.g., 275 nm).

-

Collect the peak corresponding to this compound.

-

Remove the solvent by lyophilization to obtain the pure compound.

-

-

Purity Assessment: Assess the purity of the isolated compound using analytical HPLC and confirm its identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial standards are available and report purities of >95% by HPLC.[7]

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This protocol is for assessing the α-glucosidase inhibitory activity of the purified this compound.[2][3][8]

Materials and Equipment:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (100 mM, pH 6.8)

-

Purified this compound

-

Acarbose (positive control)

-

96-well microplate reader

-

Incubator (37°C)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase (0.05 U/mL) in phosphate buffer.

-

Prepare a stock solution of pNPG (600 µM) in phosphate buffer.

-

Prepare various concentrations of the purified compound and acarbose in the appropriate solvent (e.g., DMSO, then diluted in buffer).

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

Add 50 µL of different concentrations of the test compound or acarbose to the respective wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (enzyme and substrate without inhibitor) and A_s is the absorbance of the sample (enzyme, substrate, and inhibitor).

-

IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 4: TRPV1 Antagonist Activity Assay (Calcium Imaging)

This protocol outlines a method to assess the TRPV1 antagonistic activity of the purified compound using a calcium imaging assay in cultured cells.

Materials and Equipment:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium and supplements

-

Fluo-4 AM calcium indicator dye

-

Capsaicin (TRPV1 agonist)

-

Capsazepine (TRPV1 antagonist, positive control)

-

Purified this compound

-

Fluorescence microplate reader or fluorescence microscope with imaging capabilities

Procedure:

-

Cell Culture and Plating: Culture the TRPV1-expressing HEK293 cells under standard conditions. Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Loading with Calcium Indicator:

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Load the cells with Fluo-4 AM dye (typically 2-5 µM) in the buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Incubation:

-

Add different concentrations of the purified compound or capsazepine to the respective wells.

-

Incubate for a sufficient period (e.g., 15-30 minutes) to allow for compound binding to the receptor.

-

-

Activation and Measurement:

-

Establish a baseline fluorescence reading.

-

Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells to activate the TRPV1 channels.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the increase in fluorescence in response to capsaicin for each well.

-

Determine the percentage of inhibition of the capsaicin-induced response by the test compound.

-

Calculate the IC₅₀ value for the antagonistic activity.

-

Mandatory Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Mechanism of α-glucosidase inhibition by this compound.

Caption: Antagonistic effect of this compound on the TRPV1 signaling pathway.

References

- 1. This compound | CAS:185145-34-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. Chrysin 6-C-arabinoside 8-C-glucoside | C26H28O13 | CID 21722008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chrysin 6-C-arabinoside 8-C-glucoside | 185145-33-9 | KHA14533 [biosynth.com]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Evaluation of Chrysin 6-C-glucoside 8-C-arabinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin 6-C-glucoside 8-C-arabinoside is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities. This document provides detailed application notes and experimental protocols for the in vitro assessment of its potential therapeutic activities. The primary reported activities for this compound include the inhibition of α-glucosidase, antagonism of the TRPV1 channel, and reduction of Calcitonin Gene-Related Peptide (CGRP) release.[1][2][3] Additionally, based on the known properties of the core chrysin molecule and its other glycosides, this compound is predicted to possess antioxidant and anti-inflammatory properties.[4][5][6]

These protocols are intended to serve as a guide for researchers to investigate the efficacy and mechanism of action of this compound in a laboratory setting.

Quantitative Data Summary

Currently, specific quantitative data such as IC50 values for this compound from peer-reviewed primary literature is limited. The tables below are structured to accommodate data as it becomes available through experimentation. For context, data on the parent compound, chrysin, and its derivatives are often used as a benchmark.

Table 1: Enzyme Inhibition and Receptor Antagonism

| Target | Assay Type | Known/Reported Activity | IC50/EC50 (μM) | Reference |

| α-Glucosidase | Enzyme Inhibition | Inhibitor | Data not available | [2][3][7] |

| TRPV1 | Channel Activation | Antagonist | Data not available | [1] |

| CGRP Release | Cellular Assay | Inhibitor | Data not available | [1] |

| COX-2 | Enzyme Inhibition | Predicted Inhibitor | Data not available | [8] |

Table 2: Antioxidant and Anti-inflammatory Activity

| Activity | Assay | Cell Line (if applicable) | Endpoint Measured | IC50/EC50 (μM) | Reference |

| Antioxidant | DPPH Radical Scavenging | N/A | Radical Scavenging | Data not available | |

| Anti-inflammatory | LPS-induced TNF-α release | THP-1 Macrophages | TNF-α levels | Data not available | [5][6] |

| Anti-inflammatory | LPS-induced IL-1β release | THP-1 Macrophages | IL-1β levels | Data not available | [5][6] |

| Anti-inflammatory | LPS-induced ROS production | THP-1 Macrophages | ROS levels | Data not available | [5][6] |

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from general α-glucosidase inhibition assay procedures and is suitable for determining the inhibitory effect of this compound on α-glucosidase activity.

Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. An inhibitor will reduce the rate of this reaction.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (0.2 M)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

-

Add 50 µL of the test compound dilutions to the sample wells.

-

Add 50 µL of acarbose solution to the positive control wells.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (3 mM in phosphate buffer) to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.2 M Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol provides a method to assess the free radical scavenging activity of this compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The change in absorbance is proportional to the radical scavenging activity of the compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol. Create a series of dilutions.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the test compound dilutions to the sample wells.

-

Add 100 µL of ascorbic acid dilutions to the positive control wells.

-

Add 100 µL of methanol to the control wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity in THP-1 Macrophages

This protocol, adapted from studies on Chrysin-8-C-glucoside, outlines the assessment of the anti-inflammatory effects of this compound in a human macrophage cell line.[5][6]

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-1β, and reactive oxygen species (ROS). The ability of the test compound to inhibit these processes is a measure of its anti-inflammatory potential.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

Dexamethasone (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

ELISA kits for human TNF-α and IL-1β